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molecular formula C11H12ClNO3 B8690523 Ethyl 3'-chloromalonanilate CAS No. 15386-82-0

Ethyl 3'-chloromalonanilate

Cat. No. B8690523
M. Wt: 241.67 g/mol
InChI Key: DEZBFFHVGYJJEU-UHFFFAOYSA-N
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Patent
US07576135B2

Procedure details

In a manner similar to that described in Referential Example 370, 3-chloroaniline was condensed with potassium ethyl malonate, whereby the title compound was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
potassium ethyl malonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH2:5].[C:9]([O:15][CH2:16][CH3:17])(=[O:14])[CH2:10][C:11]([O-])=[O:12].[K+]>>[CH2:16]([O:15][C:9](=[O:14])[CH2:10][C:11]([NH:5][C:4]1[CH:6]=[CH:7][CH:8]=[C:2]([Cl:1])[CH:3]=1)=[O:12])[CH3:17] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(N)C=CC1
Step Two
Name
potassium ethyl malonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)[O-])(=O)OCC.[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CC(=O)NC1=CC(=CC=C1)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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